Ravtansine

Description

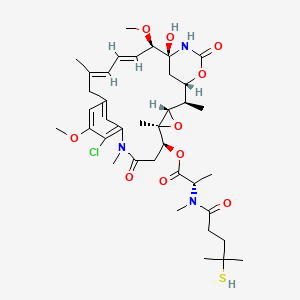

This compound is a tubulin-binding maytansinoid. This compound binds to tubulin at the maytansine-binding site, which disrupts microtubule assembly/disassembly dynamics and inhibits mitosis.

Properties

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54ClN3O10S/c1-21-12-11-13-28(49-10)38(47)20-27(50-35(46)40-38)22(2)33-37(6,52-33)29(51-34(45)23(3)41(7)30(43)14-15-36(4,5)53)19-31(44)42(8)25-17-24(16-21)18-26(48-9)32(25)39/h11-13,17-18,22-23,27-29,33,47,53H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11+,21-12+/t22-,23+,27+,28-,29+,33+,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCFGYGEYRIEBE-YVLHJLIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)S)C)\C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54ClN3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796073-69-3 | |

| Record name | Ravtansine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796073693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DM4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOB38VS2NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Ravtansine on Microtubule Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravatansine, a potent maytansinoid derivative, is a key cytotoxic payload utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its efficacy stems from its profound impact on microtubule dynamics, a critical component of the cellular cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape. This technical guide provides a comprehensive overview of the core mechanism of action of ravtansine on microtubule dynamics, detailing its molecular interactions, cellular consequences, and the experimental methodologies used for its characterization.

This compound's Interaction with Tubulin and Microtubules

Ravatansine exerts its cytotoxic effects by directly targeting tubulin, the fundamental protein subunit of microtubules.

The Maytansinoid Binding Site

Ravatansine and other maytansinoids bind to a specific pocket on β-tubulin, often referred to as the "maytansine site".[1][2][3] This site is distinct from the binding sites of other well-known microtubule-targeting agents such as colchicine and vinca alkaloids.[1] The maytansine binding site is located at an exposed tip of the β-tubulin subunit, which is critical for the longitudinal association of tubulin dimers during microtubule elongation.[1][3]

Inhibition of Microtubule Polymerization

By occupying this critical site, this compound sterically hinders the head-to-tail alignment of tubulin heterodimers, thereby inhibiting their assembly into protofilaments and, consequently, the formation of microtubules.[1][3] At higher concentrations, this compound can lead to a net depolymerization of existing microtubules.[4]

Suppression of Microtubule Dynamics

Even at substoichiometric concentrations, where it does not cause bulk depolymerization, this compound potently suppresses the dynamic instability of microtubules.[5][6] Microtubule dynamics are characterized by alternating phases of growth (polymerization) and shrinkage (depolymerization), a process vital for their physiological functions, particularly during mitosis.[6] this compound dampens these dynamics by inhibiting the addition of tubulin dimers to the microtubule plus-ends.[2] This suppression of dynamics is a key aspect of its antimitotic activity.[5]

Cellular Consequences of this compound Action

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell death.

Mitotic Arrest at G2/M Phase

The primary consequence of this compound's effect on microtubules is the disruption of the mitotic spindle, the intricate microtubule-based machinery responsible for chromosome segregation during cell division.[2] This leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle in the G2/M phase.[6][7]

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately leads to programmed cell death, or apoptosis.[5][6] The cell's inability to properly align and segregate its chromosomes triggers a complex signaling cascade that activates the apoptotic machinery.

The signaling pathway from mitotic arrest to apoptosis involves several key players:

-

Anaphase-Promoting Complex/Cyclosome (APC/C) : Prolonged mitotic arrest can lead to the degradation of key mitotic proteins, such as Cyclin B1, which is mediated by the APC/C. This can contribute to "mitotic slippage," where the cell exits mitosis without proper chromosome segregation, often leading to aneuploidy and subsequent cell death.

-

Bcl-2 Family Proteins : The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family is a critical determinant of the cell's fate. Microtubule-targeting agents can modulate the expression and activity of these proteins. For instance, the mitotic arrest can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the degradation of Mcl-1, tipping the balance towards apoptosis.

-

Caspase Activation : The apoptotic signal converges on the activation of a cascade of cysteine-aspartic proteases known as caspases. The intrinsic pathway of apoptosis is often initiated, involving the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Prolonged mitotic arrest can also lead to a partial activation of the apoptotic pathway, causing limited DNA damage through the caspase-activated DNase (CAD), which can induce p53.[1][2][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of maytansinoids with tubulin and their effects on microtubule polymerization.

| Maytansinoid | Binding Affinity (KD) to Tubulin | Reference(s) |

| Maytansine | 0.86 ± 0.2 µM | [9] |

| S-methyl DM1 | 0.93 ± 0.22 µM | [9][10] |

| Maytansinoid | IC50 for Microtubule Polymerization Inhibition | Reference(s) |

| Maytansine | 1 ± 0.02 µM | [9] |

| S-methyl DM1 | 4 ± 0.1 µM | [9] |

| S-methyl DM4 | 1.7 ± 0.4 µM | [9] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Microtubule polymerization scatters light, and the increase in turbidity can be measured spectrophotometrically at 340 nm.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Ravatansine or other test compounds

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a tubulin solution at a final concentration of 3-5 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to the wells.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Plot the absorbance as a function of time to generate polymerization curves. The rate of polymerization and the final polymer mass can be quantified.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network and mitotic spindle in cells treated with this compound.

Principle: Cells are fixed and permeabilized, and microtubules are labeled with a specific primary antibody against α- or β-tubulin, followed by a fluorescently labeled secondary antibody.

Materials:

-

Cell culture medium

-

Ravatansine

-

Coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

-

Wash the cells with PBS.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding with blocking solution.

-

Incubate with the primary anti-tubulin antibody.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network and mitotic spindles using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method is used to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, which is measured by a flow cytometer.

Materials:

-

Cell culture medium

-

Ravatansine

-

Trypsin-EDTA

-

PBS

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or a vehicle control for the desired time.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

The resulting DNA content histogram is used to determine the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.

Visualizations

Caption: this compound's core mechanism of action on microtubule dynamics.

References

- 1. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 3. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Ravtansine (DM4): A Technical Guide to Chemical Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravatansine, also known as DM4, is a potent thiol-containing maytansinoid, a derivative of maytansine.[1][2] It functions as a cytotoxic payload in antibody-drug conjugates (ADCs) by inhibiting tubulin polymerization, a critical process for cell division.[3][4] This disruption of microtubule assembly ultimately leads to mitotic arrest and apoptotic cell death in targeted cancer cells.[1] The complex structure of maytansinoids, coupled with their high cytotoxicity, has spurred significant interest in their application for targeted cancer therapy.[2] This guide provides a detailed overview of the chemical synthesis and purification of Ravtansine (DM4), intended for researchers and professionals in the field of drug development.

Chemical Synthesis of this compound (DM4)

The synthesis of this compound (DM4) is a semi-synthetic process that starts from a naturally derived maytansinoid precursor. The key transformation involves the modification of the amino acid side chain at the C-3 position of the maytansinoid core. The full chemical name for this compound (DM4) is N2′-Deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine.[2]

A common precursor for the synthesis of DM4 is Ansamitocin P-3, a maytansinoid that can be isolated from microbial fermentation. The synthesis involves the deacylation of the C-3 ester and subsequent re-acylation with a custom-synthesized thiol-containing side chain.

Synthesis Workflow

Figure 1: General workflow for the semi-synthesis of this compound (DM4).

Experimental Protocols

Step 1: Preparation of Maytansinol from Ansamitocin P-3

-

Reaction Setup: Ansamitocin P-3 is dissolved in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Reduction: The solution is cooled to a low temperature (typically -40 to -78 °C), and a reducing agent like lithium aluminium hydride (LiAlH4) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is added dropwise.

-

Quenching: After the reaction is complete (monitored by Thin Layer Chromatography - TLC), the excess reducing agent is carefully quenched with a suitable reagent, such as ethyl acetate, followed by the addition of a saturated aqueous solution of sodium potassium tartrate.

-

Extraction and Purification: The product, maytansinol, is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude maytansinol is then purified by column chromatography.

Step 2: Synthesis of the Thiol-Containing Side Chain

The synthesis of the N2' side chain, 4-mercapto-4-methyl-1-oxopentanoic acid, is typically performed as its more stable disulfide-protected form, 4-(methyldithio)-4-methylpentanoic acid.

-

Side Chain Synthesis: The synthesis of 4-(methyldithio)-4-methylpentanoic acid can be achieved through various organic synthesis routes, often starting from commercially available precursors.

-

Activation: The carboxylic acid of the side chain is activated to facilitate the subsequent esterification with maytansinol. A common method is the formation of an N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (DCC) or a similar coupling agent.

Step 3: Coupling of Maytansinol with the Activated Side Chain

-

Reaction: Maytansinol is reacted with the activated side-chain ester in the presence of a base, such as 4-dimethylaminopyridine (DMAP), in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Monitoring: The reaction progress is monitored by TLC or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The resulting disulfide-protected DM4 is then purified by column chromatography.

Step 4: Reduction to Yield this compound (DM4)

-

Reduction: The disulfide bond of the purified intermediate is reduced to the free thiol, yielding this compound (DM4). This is typically achieved using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[5]

-

Purification: The final product, this compound (DM4), is purified by preparative HPLC to achieve high purity.

Quantitative Data

| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |

| 1 | Maytansinol | 70-85 | >95 | TLC, NMR |

| 2 | Activated Side Chain | 80-90 | >98 | NMR, Mass Spec |

| 3 | Protected DM4 | 60-75 | >90 | HPLC, NMR |

| 4 | This compound (DM4) | 85-95 | >98 | HPLC, Mass Spec |

Purification of this compound (DM4)

The purification of this compound (DM4) is a critical step to ensure its suitability for conjugation to antibodies and for therapeutic use. High-Performance Liquid Chromatography (HPLC) is the primary method used for both the analysis and purification of DM4.

Purification Workflow

Figure 2: Workflow for the purification of this compound (DM4).

Experimental Protocol: Preparative HPLC

-

Column: A reversed-phase C18 column is typically used for the purification of maytansinoids.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, is employed. A typical gradient might run from 30% to 90% acetonitrile over 30 minutes.

-

Detection: The elution of the compound is monitored using a UV detector, typically at a wavelength of 252 nm, which is characteristic of the maytansinoid chromophore.

-

Fraction Collection: Fractions are collected based on the elution profile, with the main peak corresponding to this compound (DM4) being collected.

-

Analysis and Pooling: The purity of the collected fractions is assessed by analytical HPLC. Fractions with the desired purity (typically >98%) are pooled together.

-

Lyophilization: The pooled fractions are lyophilized to remove the mobile phase and obtain the final product as a solid.

Analytical Methods for Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and to quantify any impurities.

-

Mass Spectrometry (MS): Used to confirm the identity of the product by determining its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of this compound (DM4).

Conclusion

The chemical synthesis and purification of this compound (DM4) are multi-step processes that require careful control of reaction conditions and rigorous purification to achieve the high purity required for its use in antibody-drug conjugates. The methodologies outlined in this guide provide a framework for researchers and drug development professionals working with this potent cytotoxic agent. Adherence to detailed experimental protocols and the use of appropriate analytical techniques are paramount to ensure the quality and consistency of the final product.

References

- 1. chembk.com [chembk.com]

- 2. adcreview.com [adcreview.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

N2′-Deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine (DM4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2′-Deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine, commonly known as DM4, is a potent microtubule-disrupting agent and a derivative of maytansine.[1][2] Its high cytotoxicity makes it a critical component in the development of antibody-drug conjugates (ADCs), a class of targeted cancer therapeutics. This technical guide provides an in-depth overview of the core properties of DM4, including its physicochemical characteristics, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

DM4 is a thiol-containing maytansinoid, a structural modification that facilitates its conjugation to antibodies, typically via disulfide bonds.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C38H54ClN3O10S | [2] |

| Molecular Weight | 780.37 g/mol | [2] |

| Appearance | Powder | [2] |

| Melting Point | 185-187 °C (decomposes) | [2] |

| Boiling Point (Predicted) | 943.2 ± 65.0 °C | [2] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 9.82 ± 0.70 | [2] |

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

As a maytansinoid, DM4 exerts its cytotoxic effects by potently inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to a mitotic block in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[3]

The signaling cascade initiated by microtubule disruption is complex and involves the activation of the c-Jun N-terminal kinase (JNK) pathway. This activation can be triggered through both Ras and apoptosis signal-regulating kinase (ASK1). The activated JNK then phosphorylates anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 itself, thereby inactivating them. This shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

References

- 1. A rationally designed ICAM1 antibody drug conjugate eradicates late-stage and refractory triple-negative breast tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N2'-Deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine(DM4) CAS 796073-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chembk.com [chembk.com]

Tubulin Binding Affinity and Kinetics of Ravtansine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravtansine is a potent microtubule-targeting agent belonging to the maytansinoid family of cytotoxic compounds. It is utilized as a payload in antibody-drug conjugates (ADCs), enabling targeted delivery to cancer cells. The therapeutic efficacy of this compound is intrinsically linked to its interaction with tubulin, the fundamental protein component of microtubules. This technical guide provides an in-depth analysis of the tubulin binding affinity and kinetics of this compound's active maytansinoid metabolites, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

The active cytotoxic component of this compound is a maytansinoid derivative, DM4. Upon internalization of the ADC into a target cell, the linker is cleaved, releasing a thiol-containing maytansinoid which is then intracellularly converted to its active S-methylated metabolite. This guide will focus on the interaction of these active maytansinoid metabolites with tubulin.

Mechanism of Action

Maytansinoids, the active components of this compound, exert their cytotoxic effects by disrupting microtubule dynamics. They bind to a specific site on β-tubulin, known as the rhizoxin binding site, which is distinct from the binding sites of other well-known microtubule inhibitors like colchicine and vinca alkaloids. This binding event inhibits tubulin polymerization by preventing the longitudinal association of tubulin heterodimers. The disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.

Figure 1. Signaling pathway of this compound's cytotoxic effect.

Quantitative Data: Tubulin Binding Affinity and Polymerization Inhibition

The following tables summarize the key quantitative data for the interaction of maytansinoids with tubulin.

| Compound | KD (μM) | Assay Method | Reference |

| Maytansine | 0.86 ± 0.23 | Intrinsic Fluorescence Quenching | [1] |

| S-methyl DM1 | 0.93 ± 0.22 | Intrinsic Fluorescence Quenching | [1] |

| Table 1: Dissociation Constants (KD) for Maytansinoid Binding to Soluble Tubulin. |

| Compound | IC50 (μM) | Assay Method | Reference |

| Maytansine | ~1.0 | Sedimentation Assay | [1] |

| S-methyl DM1 | ~4.0 | Sedimentation Assay | [1] |

| S-methyl DM4 | ~1.7 | Sedimentation Assay | [1] |

| Table 2: Inhibition of Microtubule Polymerization (IC50). |

Tubulin Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful technique for determining the kinetics of biomolecular interactions in real-time and without the need for labeling. A typical SPR experiment involves immobilizing tubulin on a sensor chip and flowing the maytansinoid analyte over the surface. The change in the refractive index at the surface, caused by the binding and dissociation of the analyte, is measured and used to calculate the kon and koff values.

Experimental Protocols

Tubulin Purification

For in vitro assays, tubulin is typically purified from bovine or porcine brain through multiple cycles of temperature-dependent assembly and disassembly, followed by phosphocellulose chromatography to remove microtubule-associated proteins (MAPs). The purified tubulin is then stored in a suitable buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2) at -80°C.

Intrinsic Fluorescence Quenching Assay for KD Determination

This assay measures the quenching of intrinsic tryptophan fluorescence of tubulin upon ligand binding to determine the dissociation constant (KD)[1].

Figure 2. Experimental workflow for K_D determination.

Protocol Steps:

-

Sample Preparation: A solution of purified tubulin (e.g., 3 µM) in PEM buffer is prepared. A series of dilutions of the maytansinoid are also prepared.

-

Incubation: The tubulin solution is incubated with varying concentrations of the maytansinoid at 30°C for 45 minutes to allow the binding to reach equilibrium.

-

Fluorescence Measurement: The intrinsic tryptophan fluorescence of the tubulin is measured using a spectrofluorometer with an excitation wavelength of 295 nm and an emission wavelength of 335 nm.

-

Data Analysis: The fluorescence intensity data is corrected for inner filter effects. The fractional receptor occupancy (α) is calculated for each maytansinoid concentration. A double reciprocal plot of 1/α versus 1/[Free Ligand] is generated, and the dissociation constant (KD) is determined from the x-intercept of the linear fit.

Tubulin Polymerization Inhibition Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, typically by monitoring the change in turbidity of the solution[1].

Figure 3. Experimental workflow for IC50 determination.

Protocol Steps:

-

Assay Setup: A reaction mixture containing purified tubulin, GTP (to promote polymerization), and PEM buffer is prepared. Serial dilutions of the maytansinoid are added to the wells of a 96-well plate.

-

Polymerization Initiation and Measurement: The tubulin mixture is added to the wells to initiate polymerization. The plate is incubated at 37°C, and the absorbance at 340 nm is monitored over time using a plate reader. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: The absorbance readings are plotted against time for each compound concentration. The percentage of inhibition of tubulin polymerization at a specific time point (e.g., when the control reaction has reached its maximum) is calculated for each concentration. An IC50 curve is generated by plotting the percent inhibition versus the logarithm of the compound concentration, and the IC50 value is determined from this curve.

Conclusion

This compound, through its active maytansinoid metabolites, is a potent inhibitor of tubulin polymerization. The available data indicates a high binding affinity of these metabolites to the rhizoxin site on β-tubulin. While specific kinetic parameters (kon and koff) are not yet fully characterized in the public domain, the established affinity and potent inhibition of microtubule assembly underscore the molecular basis of this compound's powerful cytotoxic activity. Further studies employing techniques such as Surface Plasmon Resonance would be valuable to fully elucidate the binding kinetics and further inform the development of next-generation maytansinoid-based therapeutics.

References

The Potent Anti-Tumor Activity of S-methyl DM4: A Technical Overview of its Characterization

For Immediate Release

WALTHAM, Mass. – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the characterization of S-methyl DM4, a critical metabolite of several antibody-drug conjugates (ADCs). This document provides an in-depth analysis of its mechanism of action, quantitative activity data, and detailed experimental protocols for its evaluation.

S-methyl DM4 is the primary and highly potent cellular metabolite of ADCs that utilize the maytansinoid DM4 as their cytotoxic payload, particularly those with disulfide linkers.[1] Following the binding of an ADC to its target antigen on a cancer cell, the complex is internalized and trafficked to the lysosome. Inside the lysosome, the antibody component is degraded, releasing the DM4 payload, which is subsequently reduced and S-methylated to form S-methyl DM4.[1] This metabolite then exerts its powerful anti-tumor effect by disrupting the microtubule network essential for cell division.

Mechanism of Action: A Potent Microtubule Disruptor

S-methyl DM4, like its parent maytansinoid compounds, is a potent inhibitor of tubulin polymerization.[2] It binds to tubulin, a key protein in the formation of microtubules, and suppresses microtubule dynamic instability.[2][3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[3] While S-methyl DM4 has been shown to be a weaker inhibitor of overall microtubule assembly in biochemical assays compared to maytansine, it is a more potent suppressor of microtubule dynamics, a key factor in its high cytotoxicity.[2]

Quantitative Assessment of In Vitro Activity

The cytotoxic activity of S-methyl DM4 has been evaluated across various cancer cell lines, demonstrating picomolar to nanomolar potency. The half-maximal inhibitory concentration (IC50) values highlight its significant cell-killing capabilities.

| Metabolite | Cell Line | IC50 (pM) | Reference |

| S-methyl DM4 | SK-BR-3 | < 30 | [Source Text] |

Further comparative data on the cytotoxicity of S-methyl DM4 and other maytansinoid metabolites across a broader range of cancer cell lines can be found in Widdison, W. et al. (2015). Metabolites of Antibody-Maytansinoid Conjugates: Characteristics and in Vitro Potencies. Molecular Pharmaceutics, 12(6), 1762–1773.

In biochemical assays, S-methyl DM4 demonstrates a clear inhibitory effect on tubulin polymerization, a key aspect of its mechanism of action.

| Compound | Assay | IC50 (µM) | Reference |

| S-methyl DM4 | Inhibition of Microtubule Assembly | 1.7 ± 0.4 | [2] |

| Maytansine | Inhibition of Microtubule Assembly | 1.0 ± 0.02 | [2] |

| S-methyl DM1 | Inhibition of Microtubule Assembly | 4.0 ± 0.1 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of S-methyl DM4 activity. Below are outlines of key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of S-methyl DM4 in the appropriate cell culture medium. Remove the existing medium from the cells and add the S-methyl DM4 dilutions. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a period that allows for the compound to exert its effect, typically 72 to 96 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of S-methyl DM4 relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.

-

Tubulin Preparation: Reconstitute purified tubulin protein in a suitable buffer on ice.

-

Reaction Mixture: In a 96-well plate, prepare reaction mixtures containing tubulin, a GTP-containing buffer, and various concentrations of S-methyl DM4 or a control compound.

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.

-

Kinetic Reading: Measure the increase in absorbance at 340 nm over time. The scattering of light by the forming microtubules leads to an increase in turbidity.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined. The IC50 for inhibition of polymerization is calculated by comparing the extent of polymerization at various S-methyl DM4 concentrations to the control.

In Vivo Xenograft Studies

Animal models are essential for evaluating the anti-tumor efficacy of compounds in a physiological setting.

-

Cell Implantation: Implant human tumor cells (xenograft) subcutaneously or orthotopically into immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: While direct in vivo efficacy data for S-methyl DM4 is not widely available, studies are typically conducted with the parent ADC. Administer the ADC intravenously to the tumor-bearing mice. Include a vehicle control group and a group treated with a non-binding ADC as controls.

-

Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control groups.

Visualizing Key Processes and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the ADC mechanism of action, a typical cytotoxicity assay workflow, and the molecular mechanism of S-methyl DM4.

Caption: ADC mechanism of action leading to S-methyl DM4 formation.

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

References

- 1. Antibody-maytansinoid conjugates are activated in targeted cancer cells by lysosomal degradation and linker-dependent intracellular processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Preclinical Journey of Ravtansine (DM4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravatansine, more commonly known as DM4, is a highly potent, thiol-containing maytansinoid, a synthetic derivative of maytansine.[1][][3] Maytansine itself, originally isolated from the shrub Maytenus ovatus, demonstrated powerful anticancer properties but was ultimately limited in clinical applications due to severe systemic toxicity.[4][5] This challenge spurred the development of maytansinoid analogs like DM4, specifically engineered for targeted delivery to cancer cells as the cytotoxic payload of antibody-drug conjugates (ADCs).[][5] By covalently attaching DM4 to a monoclonal antibody via a cleavable linker, its formidable cell-killing power can be precisely directed to tumor-associated antigens, significantly enhancing the therapeutic window and minimizing off-target effects.[][6] This guide provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of Ravtansine (DM4).

Discovery and Synthesis

The core innovation behind DM4 was the creation of a maytansine analog with a thiol group, enabling its conjugation to antibodies through disulfide linkers.[][5] This was a critical step in harnessing the sub-nanomolar cytotoxic potential of maytansinoids for targeted therapy.[4] The synthesis of DM4 involves the esterification of maytansinol, a derivative of the natural product Ansamitocin P-3, with a custom-synthesized N-acyl-N-methyl-L-alanine side chain that contains a sterically hindered disulfide bond.[7][8] This hindered design enhances the stability of the resulting ADC in circulation.[6]

General Synthesis Workflow

The synthesis of DM4 and its subsequent conjugation to a monoclonal antibody (mAb) is a multi-step process. It begins with the microbial fermentation of Actinosynnema pretiosum to produce Ansamitocin P-3. This precursor is then converted to maytansinol, which serves as the core structure for esterification with a synthesized thiol-containing side chain, ultimately yielding DM4. The DM4 is then linked to the mAb.

Mechanism of Action

DM4 exerts its cytotoxic effect by potently disrupting microtubule dynamics, a process essential for cell division.[1][] As the payload of an ADC, it is delivered specifically to cells expressing the target antigen recognized by the antibody component.

The mechanism unfolds as follows:

-

Binding: The ADC binds to its target antigen on the surface of a cancer cell.[9]

-

Internalization: The ADC-antigen complex is internalized by the cell via endocytosis.[9][10]

-

Trafficking & Cleavage: The complex is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the linker (e.g., a disulfide bond), releasing the active DM4 payload into the cytoplasm.[9][10]

-

Microtubule Disruption: DM4 binds to tubulin, inhibiting the assembly of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.[9][11]

-

Apoptosis: Unable to complete mitosis, the cell undergoes programmed cell death (apoptosis).[11]

Furthermore, DM4 and its active metabolite, S-methyl-DM4, are cell-permeable, enabling them to diffuse into adjacent tumor cells that may not express the target antigen. This phenomenon, known as the bystander effect , enhances the anti-tumor activity of the ADC, particularly in heterogeneous tumors.[12][13]

Preclinical Development Data

The preclinical evaluation of DM4-based ADCs has demonstrated potent and specific anti-tumor activity across a range of cancer models.

In Vitro Cytotoxicity

DM4-ADCs consistently show high potency in vitro, with half-maximal inhibitory concentrations (IC50) often in the picomolar to low nanomolar range against antigen-positive cancer cell lines.[4][13]

| ADC Target | Cell Line | Cancer Type | IC50 / EC50 | Citation(s) |

| Mesothelin | NCI-H226 | Mesothelioma | 0.72 nmol/L | [12] |

| CD123 | MOLM-14 | Acute Myeloid Leukemia | ~1-10 nmol/L | [13] |

| CD123 | MV-4-11 | Acute Myeloid Leukemia | ~1-10 nmol/L | [13] |

| CanAg | COLO 205 | Colon Carcinoma | Potent Killing (Specific value not stated) | [7] |

| N/A (Free Drug) | KB cells | Human Nasopharynx Carcinoma | 8 pmol/L | [4] |

| N/A (Free Drug) | P-388 cells | Murine Lymphocytic Leukemia | 0.6 pmol/L | [4] |

| N/A (Free Drug) | L1210 cells | Murine Leukemia | 2 pmol/L | [4] |

In Vivo Efficacy in Xenograft Models

In vivo studies using immunodeficient mice bearing human tumor xenografts have corroborated the potent anti-tumor activity observed in vitro. Anetumab this compound (BAY 94-9343), a mesothelin-targeting DM4-ADC, has shown significant dose-dependent efficacy.

| ADC (Target) | Xenograft Model | Dose (DM4 amount) | Schedule | Outcome | Citation(s) |

| Anetumab this compound (Mesothelin) | MIA PaCa-2/meso | 0.2 mg/kg | Q3Dx3 | Complete tumor eradication | [12] |

| Anetumab this compound (Mesothelin) | HT-29/meso | 0.2 mg/kg | Q3Dx3 | Complete tumor eradication | [12] |

| Anetumab this compound (Mesothelin) | Mixed (20% Mesothelin+) | 0.2 mg/kg | Q3Dx3 | 82% reduction in mean tumor size vs. vehicle | [12] |

| huC242-DM4 (CanAg) | COLO 205 | Not specified | Not specified | Remarkable antitumor activity | [5][7] |

Pharmacokinetics

Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion of ADCs and their released payloads. Data from clinical trials of various DM4-ADCs provide insight into the behavior of these complex molecules in vivo.

| Analyte | ADC | Mean Half-life (t1/2) | Mean Plasma Concentration (Free DM4) | Citation(s) |

| Anetumab this compound (ADC) | Anetumab this compound | 66.8 hours | N/A | [14] |

| Total Antibody | Anetumab this compound | 104.0 hours | N/A | [14] |

| Free DM4 | Anetumab this compound | 42.6 hours | N/A | [14] |

| Free DM4 | Indatuximab this compound | Not specified | 6.3–27.6 nmol/L | [13] |

Key Experimental Protocols

This section provides generalized methodologies for the key experiments involved in the preclinical development of a DM4-based ADC.

Protocol: Synthesis of this compound (DM4)

This protocol is a representative summary based on the esterification method described by Widdison et al.[5][7]

-

Precursor Synthesis: Synthesize the N-acyl-N-methyl-L-alanine side chain bearing a sterically hindered methyldithio group. This involves multi-step organic synthesis to create the desired carboxylic acid derivative (e.g., 4-(methyldithio)pentanoic acid).

-

Acylation: React the synthesized side chain with N-methyl-L-alanine to form the final acyl amino acid side chain.

-

Esterification (Coupling):

-

Dissolve maytansinol (the C-3 alcohol precursor) in a suitable aprotic solvent such as dichloromethane (CH2Cl2).

-

Add the synthesized acyl amino acid side chain to the solution.

-

Introduce a coupling reagent, such as 1,3-dicyclohexylcarbodiimide (DCC), along with a Lewis acid catalyst like zinc chloride (ZnCl2), to facilitate the ester bond formation between the C-3 hydroxyl group of maytansinol and the carboxylic acid of the side chain.[7]

-

Allow the reaction to proceed at room temperature until completion, monitoring by HPLC.

-

-

Purification:

-

Quench the reaction and remove the dicyclohexylurea byproduct by filtration.

-

Purify the crude product using normal-phase HPLC or preparative thin-layer chromatography (TLC) on silica gel to isolate the diastereomeric maytansinoid esters.[7]

-

-

Characterization: Confirm the structure and purity of the final DM4 product using mass spectrometry and NMR spectroscopy.

Protocol: Conjugation of DM4 to an Antibody via SPDB Linker

This protocol outlines the steps for conjugating DM4 to a monoclonal antibody using the N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) linker.

-

Antibody Modification:

-

Buffer exchange the monoclonal antibody into a suitable reaction buffer (e.g., borate buffer, pH 8.0).

-

Add a solution of the SPDB linker (dissolved in an organic solvent like DMA) to the antibody solution. The molar excess of linker will determine the final drug-to-antibody ratio (DAR).

-

Incubate the reaction for 1-2 hours at room temperature to allow the N-hydroxysuccinimide (NHS) ester of the linker to react with lysine amine groups on the antibody.

-

-

Purification of Modified Antibody: Remove excess, unreacted SPDB linker from the modified antibody by size exclusion chromatography (e.g., Sephadex G25 column) or tangential flow filtration.

-

DM4 Thiol Reduction:

-

Prepare a solution of the purified, linker-modified antibody.

-

Add a solution of DM4 to the antibody.

-

Initiate the conjugation by adding a reducing agent, such as dithiothreitol (DTT), to reduce the disulfide bond on the DM4, exposing the free thiol group.

-

-

Conjugation Reaction: The newly exposed thiol on DM4 reacts with the pyridyldithio group on the linker-modified antibody, forming a new disulfide bond and releasing pyridine-2-thione. Allow the reaction to proceed for several hours or overnight.

-

Final Purification and Characterization:

-

Purify the final ADC from unreacted DM4 and other small molecules using size exclusion chromatography.

-

Characterize the final ADC to determine the average DAR (e.g., by UV-Vis spectrophotometry), purity (by SEC-HPLC), and confirm integrity (by mass spectrometry).

-

Protocol: In Vitro Cytotoxicity Assay (MTT-Based)

This protocol describes a common method for determining the IC50 of a DM4-ADC.[1][9][10]

Protocol: In Vivo Xenograft Efficacy Study

This protocol provides a general framework for assessing the anti-tumor efficacy of a DM4-ADC in a mouse model.[15][16][17]

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 3. adcreview.com [adcreview.com]

- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 5. Semisynthetic maytansine analogues for the targeted treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]

- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Covariate analysis of tusamitamab this compound, a DM4 anti‐CEACAM5 antibody‐drug conjugate, based on first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. iji.sums.ac.ir [iji.sums.ac.ir]

- 17. youtube.com [youtube.com]

Ravtansine (DM4): A Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ravatansine (DM4), a potent maytansinoid derivative, is a critical component of several antibody-drug conjugates (ADCs) currently in development and clinical use. Its efficacy as a cytotoxic payload is intrinsically linked to its physicochemical properties, particularly its solubility and stability in aqueous environments. This technical guide provides an in-depth analysis of the aqueous solubility and stability of ravtansine, drawing upon available data for this compound and its close structural analogs. The guide details experimental protocols for assessing these properties and illustrates the key signaling pathways affected by maytansinoids. Understanding these characteristics is paramount for the successful formulation, manufacturing, and clinical application of this compound-containing therapeutics.

Introduction to this compound (DM4)

Ravatansine is a thiol-containing maytansinoid designed for conjugation to monoclonal antibodies. Like other maytansinoids, its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. The covalent attachment of this compound to a targeting antibody allows for the specific delivery of this highly cytotoxic agent to tumor cells, thereby minimizing systemic toxicity. However, the inherent hydrophobicity and potential instability of the this compound payload in aqueous solutions present significant challenges for ADC development, manufacturing, and storage.

Aqueous Solubility of this compound and Related Maytansinoids

Table 1: Solubility of Mertansine (DM1) in Various Solvents [1]

| Solvent | Solubility (25°C) | Molar Concentration |

| DMSO | 50 mg/mL | 67.72 mM |

| Ethanol | 2 mg/mL | 2.7 mM |

| Water | Insoluble | - |

Table 2: Solubility of Maytansinol in Various Solvents [2]

| Solvent | Solubility |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

These data suggest that this compound is likely to exhibit very low solubility in aqueous buffers across a range of pH values. This inherent hydrophobicity can lead to challenges such as aggregation and precipitation during formulation and administration.[3]

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical parameter influencing the shelf-life and in vivo performance of ADCs. Maytansinoids are known to be susceptible to degradation through several pathways, including hydrolysis and oxidation.

Hydrolytic Degradation

The ester linkage in the maytansinoid structure is a potential site for hydrolysis, which can be influenced by pH and temperature. While specific kinetic data for this compound is scarce, it is generally understood that both acidic and basic conditions can accelerate the hydrolysis of such esters. The degradation of the maytansinoid can lead to a loss of cytotoxic activity.

Oxidative Degradation

The thiol group in this compound is susceptible to oxidation, which can lead to the formation of disulfides (dimerization) or other oxidized species.[4] This process can be influenced by the presence of oxygen and metal ions in the solution. The S-methylated metabolite of DM4 has been reported to be more stable in human plasma compared to DM4, suggesting that modification of the thiol group can impact stability.[5] Product datasheets for this compound often state that it is "not very stable in aqueous solution and can be oxidized or dimerized".[4]

Due to this inherent instability, solutions of maytansinoids like mertansine (DM1) are recommended to be freshly prepared.[1][5]

Experimental Protocols

To assess the solubility and stability of this compound, standardized experimental protocols are essential. The following sections outline the methodologies for these key experiments.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Buffers: Prepare a series of aqueous buffers (e.g., phosphate, citrate, acetate) at various pH values (e.g., 3, 5, 7, 9).

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the equilibrium solubility of this compound at the specific pH and temperature.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) and dilute it into the desired aqueous buffers.

-

Stress Conditions: Subject the this compound solutions to a variety of stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Elevated temperature (e.g., 70°C) in a neutral buffer.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

-

Data Analysis: Determine the degradation rate and half-life of this compound under each stress condition.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other impurities.

Typical Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometry at a wavelength where this compound has significant absorbance (e.g., around 230 and 252 nm).

-

Column Temperature: 30-40°C.

The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mechanism of Action and Signaling Pathway

The cytotoxic effect of this compound is initiated after the ADC binds to its target antigen on the cancer cell surface and is internalized, typically via endocytosis. Inside the cell, the ADC is trafficked to the lysosome where the linker is cleaved, releasing the active this compound payload into the cytoplasm.

Once in the cytoplasm, this compound exerts its potent anti-mitotic activity by interacting with tubulin. Specifically, it binds to the vinca domain on β-tubulin, inhibiting the polymerization of tubulin into microtubules and promoting the disassembly of existing microtubules. This disruption of microtubule dynamics has several downstream consequences:

-

Mitotic Arrest: The cell is unable to form a functional mitotic spindle, leading to arrest in the G2/M phase of the cell cycle.

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and ultimately leading to programmed cell death.

Conclusion

Ravatansine (DM4) is a highly potent cytotoxic agent with significant therapeutic potential when delivered as an ADC. However, its poor aqueous solubility and inherent instability in aqueous solutions present considerable challenges for drug development. A thorough understanding of these physicochemical properties, obtained through rigorous experimental evaluation as outlined in this guide, is essential for the development of stable and effective this compound-based ADCs. Furthermore, a clear comprehension of its mechanism of action and intracellular signaling pathways provides the rationale for its use in cancer therapy and informs the design of next-generation maytansinoid-based therapeutics.

References

The Bystander Effect of Ravtansine: A Core Mechanism for Overcoming Tumor Heterogeneity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to deliver potent cytotoxic agents directly to antigen-expressing tumor cells. However, the inherent heterogeneity of solid tumors, where not all cells express the target antigen, poses a significant challenge to ADC efficacy. The "bystander effect," a phenomenon whereby the ADC's cytotoxic payload diffuses from the target cell to kill adjacent, antigen-negative cells, is a critical mechanism for overcoming this obstacle. This technical guide provides an in-depth examination of the bystander effect mediated by ravtansine (delivered as the DM4 maytansinoid payload), focusing on its mechanism of action in heterogeneous tumors, the experimental methodologies used to quantify its effects, and the underlying signaling pathways.

Introduction to this compound and the Bystander Effect

Ravatansine is a potent microtubule-targeting agent, a derivative of maytansine. In the context of ADCs, such as anetumab this compound, it exists as the DM4 payload.[1] These ADCs are engineered with a cleavable linker, typically a disulfide-containing linker, that is stable in circulation but is reduced upon internalization into the target cell.[2][3] This intracellular cleavage releases the membrane-permeable DM4 payload, which can then exert its cytotoxic effect.[4]

The efficacy of such ADCs in tumors with varied antigen expression hinges on the bystander killing effect.[4] After the payload is released within an antigen-positive (Ag+) cell, its physicochemical properties, particularly its cell permeability, allow it to traverse the cell membrane and enter adjacent antigen-negative (Ag-) cells, inducing their death and broadening the ADC's therapeutic reach.[4][5]

Core Mechanism of Action

The this compound (DM4) bystander effect is a multi-step process that bridges targeted cell killing with the elimination of neighboring non-targeted cells.

-

Targeted Binding and Internalization : The ADC selectively binds to its target antigen on the surface of an Ag+ tumor cell.

-

Intracellular Trafficking and Payload Release : The ADC-antigen complex is internalized, typically via endocytosis, and trafficked through the endo-lysosomal pathway. The linker is cleaved in the reducing environment of the cell, liberating the active DM4 payload into the cytoplasm.[6]

-

Microtubule Disruption in Target Cell : DM4 binds to tubulin, inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

-

Payload Diffusion : Being cell-permeable, the released DM4 molecules can diffuse out of the Ag+ cell into the tumor microenvironment.

-

Bystander Cell Killing : The diffused DM4 enters adjacent Ag- cells, where it exerts the same microtubule-disrupting and pro-apoptotic effects, leading to bystander cell death.

Quantitative Analysis of the Bystander Effect

The potency of the bystander effect is a key determinant of an ADC's clinical potential in treating heterogeneous tumors. This effect is quantified using both in vitro and in vivo models.

In Vitro Co-culture Assays

Co-culture assays, which mix Ag+ and Ag- cells, are the standard for evaluating the bystander effect in vitro. While specific data for anetumab this compound is proprietary, data from other ADCs with permeable payloads demonstrate a clear principle: the extent of bystander killing of Ag- cells increases with the proportion of Ag+ cells in the co-culture.[4]

| ADC Type | Ag+ Cell Fraction | Bystander Killing of Ag- Cells | Reference |

| T-vc-MMAE | 10% | 7% | [4] |

| (HER2-Targeted) | 25% | 18% | [4] |

| 50% | 32% | [4] | |

| 75% | 48% | [4] | |

| 90% | 58% | [4] |

Table 1: Representative quantitative data from a co-culture bystander effect assay using a HER2-targeted ADC with a permeable payload (MMAE), illustrating the principle of bystander killing. The extent of killing is dependent on the fraction of antigen-positive cells.

In Vivo Heterogeneous Xenograft Models

In vivo models provide a more clinically relevant assessment. Studies using anetumab this compound have demonstrated a potent bystander effect in xenograft models established with a mixture of mesothelin-positive and mesothelin-negative cells.

| ADC Treatment | Ag+ Cell Fraction in Tumor | Outcome | Reference |

| Anetumab this compound | 20% | Tumor Regression | [2] |

| Anetumab this compound | 100% | Complete Tumor Eradication | [2][3] |

| Isotype Control ADC | 100% | Continued Tumor Growth | [2] |

Table 2: Summary of in vivo efficacy of anetumab this compound in heterogeneous tumor models. Significant anti-tumor activity was observed even when only a small fraction of the tumor cells expressed the target antigen, confirming a powerful bystander effect.

Key Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of ADC bystander effects.

Protocol for In Vitro Co-Culture Bystander Assay

This method quantifies the killing of Ag- cells when cultured with Ag+ cells in the presence of an ADC.

-

Cell Preparation : Label Ag- cells with a fluorescent marker (e.g., GFP) to distinguish them from the unlabeled Ag+ cell population.

-

Seeding : Seed mixtures of Ag+ and Ag- cells in various ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) in 96-well plates. Include monoculture wells of Ag- cells as a control for direct ADC toxicity.

-

ADC Treatment : Add the ADC at a concentration predetermined to be highly cytotoxic to Ag+ cells but minimally toxic to Ag- cells in monoculture (e.g., above IC90 for Ag+ and below IC50 for Ag-).

-

Incubation : Incubate the plates for a period sufficient to allow for payload release and diffusion (typically 72-120 hours).

-

Analysis : Quantify the viability of the fluorescently-labeled Ag- cells using flow cytometry or high-content imaging. The difference in viability between Ag- cells in co-culture versus monoculture represents the bystander effect.

Protocol for In Vivo Mixed-Tumor Xenograft Model

This model assesses the ADC's ability to control a heterogeneous tumor in vivo.

-

Cell Preparation : Prepare a suspension of Ag+ and Ag- tumor cells at a defined ratio (e.g., 20% Ag+ and 80% Ag-).

-

Implantation : Subcutaneously implant the cell mixture, typically suspended in Matrigel, into the flank of immunocompromised mice (e.g., nude or SCID mice).[7]

-

Tumor Growth : Allow tumors to establish and reach a predetermined volume (e.g., 100-200 mm³).

-

Treatment : Administer the ADC (e.g., anetumab this compound) and control agents (vehicle, isotype control ADC) intravenously, following a defined dosing schedule (e.g., once every 3 weeks).[1]

-

Monitoring : Measure tumor volumes regularly (e.g., twice weekly) with calipers. Monitor animal body weight as a measure of general toxicity.

-

Endpoint Analysis : At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis). The primary endpoint is tumor growth inhibition or regression compared to control groups.

Signaling Pathways in this compound-Induced Apoptosis

The cytotoxic activity of DM4 in both target and bystander cells culminates in the induction of apoptosis. As a potent microtubule inhibitor, DM4 triggers a cascade of events leading to programmed cell death.

-

Microtubule Dynamics Suppression : DM4 binds to tubulin, preventing the formation of mitotic spindles essential for cell division.

-

Mitotic Arrest : The disruption of microtubule function activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.

-

Apoptosis Induction : Prolonged mitotic arrest initiates the intrinsic apoptotic pathway. This involves the destabilization of the mitochondrial membrane, leading to the release of cytochrome c.

-

Caspase Activation : Cytochrome c release triggers the activation of initiator caspases (e.g., Caspase-9), which in turn activate executioner caspases (e.g., Caspase-3 and Caspase-7). These executioner caspases dismantle the cell, leading to its death.

Conclusion and Future Directions

The bystander effect of this compound is a pivotal feature that enables ADCs like anetumab this compound to effectively treat heterogeneous solid tumors. By leveraging a potent, cell-permeable payload, these ADCs can extend their cytotoxic activity beyond the directly targeted, antigen-expressing cells. The methodologies outlined in this guide provide a framework for the robust, quantitative assessment of this critical phenomenon.

Future research will likely focus on further optimizing the bystander effect through the rational design of novel payloads and linkers with tailored permeability and release kinetics. A deeper quantitative understanding of payload diffusion dynamics within the complex tumor microenvironment will be essential for designing the next generation of ADCs with enhanced efficacy and a wider therapeutic window.

References

- 1. First-in-Human, Multicenter, Phase I Dose-Escalation and Expansion Study of Anti-Mesothelin Antibody–Drug Conjugate Anetumab this compound in Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Anetumab this compound inhibits tumor growth and shows additive effect in combination with targeted agents and chemotherapy in mesothelin-expressing human ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. iji.sums.ac.ir [iji.sums.ac.ir]

Intracellular Processing and Release of Ravtansine from ADCs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the intracellular processing and subsequent release of Ravtansine from Antibody-Drug Conjugates (ADCs). This document details the journey of a this compound ADC from cell surface binding to the release of the cytotoxic payload, outlines key experimental protocols for studying these processes, and presents quantitative data to inform ADC design and development.

The Intracellular Journey of a this compound ADC: A Step-by-Step Breakdown

The efficacy of a this compound ADC is contingent upon a series of precisely orchestrated intracellular events. This process ensures that the potent maytansinoid payload is delivered specifically to target cancer cells, minimizing systemic toxicity.[1] The journey can be summarized in the following key stages:

-

Target Binding and Internalization: The process begins with the monoclonal antibody (mAb) component of the ADC binding to a specific antigen overexpressed on the surface of a cancer cell.[2][3] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endocytic vesicle.[4][5] The rate and extent of internalization are critical factors influencing the overall potency of the ADC.[6]

-

Endosomal Trafficking and Lysosomal Fusion: Once inside the cell, the endocytic vesicle containing the ADC traffics through the endosomal pathway. The endosome gradually acidifies, and through a series of maturation steps, it fuses with a lysosome.[4][6]

-

Lysosomal Degradation and Payload Release: The lysosome is a cellular organelle rich in degradative enzymes and maintains an acidic environment (pH 4.5-5.0).[4] Within this harsh environment, the antibody component of the ADC is degraded by proteases, such as cathepsins.[7] For this compound ADCs, which commonly utilize a cleavable disulfide linker, the reducing environment of the lysosome is crucial. Intracellular reducing agents like glutathione facilitate the cleavage of the disulfide bond, liberating the this compound payload.[7][]

-

Cytosolic Entry and Microtubule Disruption: Once released from the linker, the active this compound payload must traverse the lysosomal membrane to enter the cytosol. In the cytosol, this compound exerts its potent cytotoxic effect by binding to tubulin and inhibiting the assembly of microtubules.[9][10] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[4]

-

The Bystander Effect: A key feature of some ADCs, including those with membrane-permeable payloads like maytansinoids, is the "bystander effect."[11][12] After the target cell is killed and lyses, the released this compound can diffuse across the cell membrane and kill neighboring antigen-negative tumor cells.[11] This phenomenon is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[11][12]

Quantitative Analysis of this compound ADC Processing

The efficiency of each step in the intracellular processing pathway can be quantified to better understand an ADC's performance and to guide the development of more effective therapies.

| Parameter | Method | Typical Values/Observations | Reference |

| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | Nanomolar (nM) range for high-affinity antibodies. | [12] |

| Internalization Rate | Flow Cytometry, High-Content Imaging | Varies significantly depending on the target antigen and antibody. Can range from minutes to hours. | [13] |

| Maytansinoid Catabolite Concentration (EC50) | Competitive ELISA | Approximately 0.1 nM for maytansinoid catabolites. | [14] |

| In Vitro Cytotoxicity (IC50) | Cell Viability Assays (e.g., MTS, CellTiter-Glo) | Can be in the sub-nanomolar to nanomolar range for potent ADCs. Anetumab this compound showed an IC50 of 0.72 nmol/L in mesothelin-expressing cells. | [12][15] |

| Pharmacokinetics (Half-life) | LC-MS/MS | For anetumab this compound: ADC ~66.8 hours, Total Antibody ~104.0 hours, Released DM4 ~42.6 hours. | [16] |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry | Typically ranges from 2 to 4 for maytansinoid ADCs. Higher DARs can lead to faster clearance. | [13][17] |

Experimental Protocols for Studying Intracellular Processing

A variety of in vitro assays are employed to dissect the intracellular processing of this compound ADCs. Below are detailed methodologies for key experiments.

ADC Internalization Assay using Flow Cytometry with a pH-Sensitive Dye

This method provides a quantitative measure of ADC internalization into the lysosomal compartment.

Principle: A pH-sensitive dye, which is non-fluorescent at neutral pH but becomes highly fluorescent in the acidic environment of the lysosome, is conjugated to the ADC. The increase in fluorescence intensity is directly proportional to the amount of ADC that has been internalized and trafficked to the lysosomes.

Detailed Protocol:

-

Cell Seeding: Seed target cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

ADC Labeling: Label the this compound ADC with a pH-sensitive dye (e.g., pHrodo Red) according to the manufacturer's instructions.

-

Treatment: Treat the cells with the fluorescently labeled ADC at various concentrations (e.g., 1-10 µg/mL). Include an unlabeled ADC as a negative control and a known internalizing antibody as a positive control.

-

Incubation: Incubate the plate at 37°C and 5% CO2 for different time points (e.g., 2, 4, 8, 24 hours) to monitor the kinetics of internalization.

-

Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation buffer.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity (MFI) in the appropriate channel for the pH-sensitive dye.

-

Data Analysis: Quantify the internalization by plotting the MFI against time or ADC concentration.

Quantification of Released Maytansinoid Catabolites by Competitive ELISA

This assay is highly sensitive for measuring the concentration of released maytansinoid catabolites in cell lysates and culture medium.[14]